5-Methylthiophen-2-amine

Description

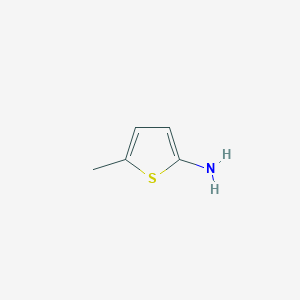

Structure

3D Structure

Properties

IUPAC Name |

5-methylthiophen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c1-4-2-3-5(6)7-4/h2-3H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFZTUUENXGQNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462172 | |

| Record name | 5-methylthiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55502-89-1 | |

| Record name | 5-methylthiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Electrophilic Substitution Strategies for 5-Methylthiophen-2-amine

Executive Summary

5-Methylthiophen-2-amine represents a unique challenge in heterocyclic chemistry. While the thiophene ring is inherently electron-rich (

This guide details the Protection-Substitution-Deprotection strategy, the industry-standard workflow for functionalizing this scaffold. By masking the amine as an acetamide, we dampen the ring's reactivity sufficiently to allow controlled substitution at C3 , avoiding ring destruction while maintaining regioselectivity.

Structural Analysis & Reactivity Profile

Electronic Landscape

The substrate features two directing groups on a thiophene core:

-

C2-Amine (

): A strong activator and ortho-director. -

C5-Methyl (

): A weak activator and ortho-director.

Regioselectivity Logic:

In thiophene, the

-

C2 is occupied by the amine.

-

C5 is occupied by the methyl group.[1]

-

C3 is ortho to the strong amine donor.

-

C4 is meta to the amine and ortho to the weak methyl donor.

The Instability Factor

Free 2-aminothiophenes are notoriously unstable. They exist in equilibrium with imino-tautomers and readily dimerize or oxidize in air (darkening rapidly).

-

Critical Rule: Never attempt EAS on the free amine using strong oxidizers (e.g.,

,

Mechanism Visualization

The following diagram illustrates the activation pathway and the necessity of protection.

Figure 1: Strategic workflow contrasting the instability of the free base against the stability of the protected intermediate.

Synthetic Strategy: The Necessity of Protection

Before functionalization, the amine must be converted to an amide. This serves two purposes:

-

Steric Bulk: Helps direct incoming electrophiles away from the nitrogen itself.

-

Electronic Modulation: The carbonyl group withdraws electron density from the nitrogen lone pair, preventing the ring from becoming too reactive (which leads to multi-substitution or tar formation).

Protocol A: Protection (Acetylation)

Objective: Synthesize N-(5-methylthiophen-2-yl)acetamide.

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) or Toluene under

. -

Base Addition: Add Triethylamine (

, 1.2 eq) to scavenge acid. -

Acetylation: Add Acetic Anhydride (

, 1.1 eq) dropwise at 0°C. -

Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (The amide is significantly more polar/stable).

-

Workup: Wash with dilute

, dry over-

Result: A stable solid suitable for storage and EAS.

-

Electrophilic Substitution Protocols

With the protected substrate (N-(5-methylthiophen-2-yl)acetamide), we can proceed with substitution at C3 .

Protocol B: Bromination (C3-Bromo Derivative)

Direct bromination with elemental bromine (

| Parameter | Condition | Rationale |

| Reagent | NBS (1.05 eq) | Controlled release of |

| Solvent | DMF or Acetonitrile | Polar aprotic solvents stabilize the transition state. |

| Temperature | 0°C to RT | Low temp prevents radical side reactions at the methyl group. |

| Time | 1 - 3 Hours | Fast reaction due to activated ring. |

Step-by-Step:

-

Dissolve the acetamide substrate in DMF (0.5 M concentration).

-

Cool to 0°C in an ice bath to suppress radical bromination of the C5-methyl group.

-

Add NBS portion-wise over 15 minutes. Protect from light (wrap flask in foil) to further inhibit radical pathways.

-

Stir at 0°C for 1 hour, then allow to warm to RT.

-

Quench: Pour into ice water. The product usually precipitates. Filter and wash with water.[2]

Protocol C: Nitration (C3-Nitro Derivative)

Standard nitration (

Safety Warning: Acetyl nitrate is explosive if isolated. Always generate in solution and keep temperature controlled.

Step-by-Step:

-

Reagent Prep: In a separate flask, cool Acetic Anhydride (excess) to 0°C. Slowly add Fuming Nitric Acid (1.1 eq relative to substrate) dropwise. Maintain temp < 5°C. This forms Acetyl Nitrate (

). -

Substrate Prep: Dissolve the acetamide substrate in Acetic Anhydride at 0°C.

-

Addition: Cannulate the Acetyl Nitrate solution into the substrate solution slowly.

-

Reaction: Stir at 0°C for 1 hour. Do not heat.

-

Quench: Pour carefully onto crushed ice/NaOH mixture to neutralize acid. Extract with Ethyl Acetate.

Deprotection & Downstream Applications

Once the electrophile (

Mechanism: Acid-catalyzed hydrolysis is preferred over basic hydrolysis to prevent ring opening of the nitro-thiophene derivatives (if nitration was performed).

Figure 2: Deprotection workflow to recover the active pharmaceutical ingredient (API) precursor.

Protocol:

-

Dissolve the substituted acetamide in Ethanol.

-

Add 6M HCl (5-10 eq).

-

Reflux for 1-2 hours.

-

Cool and neutralize carefully with saturated

. -

Extract immediately (remember the free amine instability!).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Black Tar Formation | Oxidation of free amine; Reaction temp too high. | Ensure full protection (acetamide) before EAS. Keep nitration < 0°C. |

| Bromination at Methyl Group | Radical mechanism active. | Exclude light; use radical scavenger; ensure low temp (0°C). |

| Low Yield in Nitration | Ring opening or polymerization. | Switch from |

| Incomplete Deprotection | Steric hindrance from C3 substituent. | Increase HCl concentration or switch solvent to Dioxane/Water (higher boiling point). |

References

-

Bromination Protocols (NBS) NBS bromination of thienyl moieties - Discussion on regioselectivity and conditions. Source: Reddit Chem Community Archive (Validated Protocol Discussion). [Link]

-

Nitration of Thiophenes 2-Nitrothiophene Synthesis (Organic Syntheses Protocol). Note: Illustrates the sensitivity of thiophene nitration and the requirement for acetic anhydride. Source: Organic Syntheses, Coll. Vol. 2, p.466 (1943). [Link]

-

Acetylation of Amines (Crystallographic Evidence) N-(5-Bromopyridin-2-yl)acetamide (Analogous heteroaromatic protection). Source: National Institutes of Health (NIH) - PMC. [Link]

Sources

5-Methylthiophen-2-amine structural analogs and derivatives

Technical Guide: 5-Methylthiophen-2-amine Structural Analogs and Derivatives

Executive Summary

The this compound scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as a bioisostere for electron-rich anilines while offering distinct steric and electronic advantages. Unlike the unsubstituted 2-aminothiophene, which is prone to rapid oxidative polymerization at the

Part 1: Chemical Architecture & Stability

The "Free Base" Challenge The fundamental challenge in working with this compound is the inherent instability of the free amine. The electron-rich thiophene ring facilitates oxidation, leading to dimerization (formation of azo or hydrazo linkages) or polymerization.

-

Mechanism of Instability: The lone pair on the amine nitrogen donates density into the ring, making C5 (if unsubstituted) or C3 highly nucleophilic. In the presence of air/light, radical cations form, leading to tars.

-

The 5-Methyl Advantage: By substituting the C5 position with a methyl group, the most reactive site for oxidative coupling is blocked. This steric and electronic cap forces any electrophilic attack to the less reactive C3 or C4 positions, extending the shelf-life of the intermediate, though it remains sensitive compared to benzene analogs.

-

Handling Protocol: Always isolate as a salt (Hydrochloride or Tin complex) or react in situ.

Figure 1: Stability pathways. The free amine must be immediately stabilized via salt formation or derivatization to prevent oxidative degradation.

Part 2: Synthetic Pathways (The Gewald Reaction)

The Gewald reaction is the gold standard for synthesizing 2-aminothiophenes.[1] To specifically target the 5-methyl derivative, propionaldehyde is the requisite carbonyl precursor.

Core Reaction Logic

-

Knoevenagel Condensation: Propionaldehyde condenses with an activated nitrile (e.g., ethyl cyanoacetate) to form an

-unsaturated nitrile. -

Sulfurization: Elemental sulfur attacks the allylic methylene position.[1]

-

Cyclization: Intramolecular nucleophilic attack on the nitrile closes the ring.

Protocol: Synthesis of Ethyl 2-amino-5-methylthiophene-3-carboxylate

Note: This protocol produces the C3-ester derivative, the most common drug discovery scaffold.

Reagents:

-

Propionaldehyde (1.0 eq)

-

Ethyl cyanoacetate (1.0 eq)

-

Sulfur (elemental, S8) (1.0 eq)

-

Morpholine or Diethylamine (Catalytic to stoichiometric, 0.5–1.0 eq)

-

Ethanol (Solvent)[2]

Step-by-Step Methodology:

-

Pre-mixing: In a round-bottom flask equipped with a condenser, dissolve ethyl cyanoacetate (11.3 g, 100 mmol) and propionaldehyde (5.8 g, 100 mmol) in Ethanol (50 mL).

-

Catalyst Addition: Add morpholine (4.4 mL, 50 mmol) dropwise. Caution: Exothermic reaction. Stir at room temperature for 20 minutes to facilitate the Knoevenagel condensation.

-

Sulfur Addition: Add elemental sulfur (3.2 g, 100 mmol) in a single portion.

-

Heating: Heat the mixture to 60°C. Evolution of heat typically sustains the reaction; external heating may be removed if reflux becomes vigorous. Maintain gentle reflux for 2–4 hours.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). Look for the disappearance of the nitrile starting material and the appearance of a fluorescent spot (the thiophene).

-

Workup: Cool to 0°C. The product often precipitates as a crystalline solid. Filter and wash with cold ethanol.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if necessary.

Figure 2: The Gewald Reaction workflow for 5-methyl substituted thiophenes.

Part 3: Medicinal Chemistry Applications

The this compound core acts as a bioisostere for 4-methylaniline but possesses unique properties:

-

Electronic Profile: Thiophenes are

-excessive (electron-rich). The sulfur atom acts as a hydrogen bond acceptor (weak). -

Geometry: The C-S-C angle (~92°) is smaller than the C-C-C angle in benzene (120°), altering the trajectory of substituents.

Key Therapeutic Areas:

-

Kinase Inhibitors: The amine acts as a hinge binder. The 5-methyl group often fits into small hydrophobic pockets (e.g., gatekeeper regions) in kinases like PI3K or EGFR.

-

GPCR Modulators: Used in Allosteric Modulators (PAMs) for receptors like the Adenosine A1 receptor.

-

Anti-infectives: 2-aminothiophene derivatives have shown efficacy as efflux pump inhibitors in S. aureus.[3]

Table 1: Comparative Properties (Bioisosterism)

| Property | 4-Methylaniline (Benzene) | This compound | Impact on Drug Design |

| Electronic Nature | Electron-neutral/rich | Electron-rich ( | Thiophene is more susceptible to oxidative metabolism; requires blocking groups. |

| Lipophilicity (LogP) | Moderate | Slightly Higher | Thiophene analogs often show improved membrane permeability. |

| H-Bonding | Donor (NH2) | Donor (NH2) + Weak Acceptor (S) | Sulfur can engage in specific interactions with protein residues (e.g., Cysteine). |

| Metabolic Liability | Hydroxylation/N-acetylation | S-oxidation/Ring opening | 5-Methyl blocks the primary metabolic soft spot (C5). |

Part 4: Functionalization & Derivatization

Once the Gewald product is formed, the scaffold is ripe for library generation.

1. Amide Coupling (Acylation):

-

Reagents: Acid Chloride/Anhydride + Pyridine.

-

Purpose: Stabilizes the amine, creates peptidomimetic structures.

-

Note: The C3-ester often creates steric hindrance; elevated temperatures or coupling agents (HATU) may be required.

2. Sandmeyer-Type Halogenation:

-

Reagents: t-BuONO (tert-butyl nitrite), CuBr2, MeCN.

-

Purpose: Converts the unstable

to a Bromine. -

Utility: The resulting 2-bromo-5-methylthiophene is a precursor for Suzuki/Buchwald couplings, allowing "scaffold hopping."

3. Saponification & Decarboxylation:

-

Reagents: NaOH (aq), then Heat/Acid.

-

Purpose: Removes the C3-ester to yield the "parent" this compound (usually as HCl salt).

-

Warning: Decarboxylation yields the highly unstable free amine species. Perform only if immediate downstream reaction is planned.

Figure 3: Divergent synthesis from the Gewald core. The 2-bromo derivative enables palladium-catalyzed cross-coupling reactions.

References

-

Gewald, K., et al. (1966). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur. Chemische Berichte.

-

Sabnis, R. W., et al. (1999).[4] 2-Aminothiophenes by the Gewald Reaction.[1][4][5][6][7][8][9] Journal of Heterocyclic Chemistry.

-

Putarova, Z., et al. (2010). Applications of substituted 2-aminothiophenes in drug design.[8][9][10][11] Arkivoc.

-

Cannito, A., et al. (2020). Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors.[3] Antibiotics.[8][12]

-

Huang, Y., et al. (2011). Bioisosteres in Medicinal Chemistry.[13][14][15] Journal of Medicinal Chemistry.[14]

Sources

- 1. d-nb.info [d-nb.info]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnrjournal.com [pnrjournal.com]

- 13. elearning.uniroma1.it [elearning.uniroma1.it]

- 14. researchgate.net [researchgate.net]

- 15. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Evaluation of Aromaticity in 5-Methylthiophen-2-amine: A Computational Chemistry Whitepaper

An In-Depth Technical Guide:

Abstract

Aromaticity is a fundamental concept in chemistry, pivotal to understanding the stability, reactivity, and electronic properties of cyclic molecules.[1] For professionals in drug development and materials science, quantifying the aromaticity of heterocyclic scaffolds like thiophene is crucial, as it directly influences molecular interactions, membrane permeability, and metabolic stability.[2] This guide provides an in-depth technical framework for the theoretical calculation of aromaticity for a substituted heterocycle, 5-Methylthiophen-2-amine. We will explore the core principles behind aromaticity and detail the application of modern computational methods, including geometry-based (HOMA), magnetic-based (NICS), and energetic-based (ASE) indices. By presenting a validated, step-by-step computational workflow, this paper equips researchers with the expertise to perform and interpret these critical analyses, ultimately enabling more informed molecular design.

The Concept of Aromaticity: Beyond Hückel's Rule

The traditional definition of aromaticity is rooted in Hückel's rule, which requires a molecule to be cyclic, planar, fully conjugated, and possess [4n+2] π-electrons.[3][4] Thiophene, a five-membered heterocyclic compound, fulfills these criteria and is considered aromatic.[5][6] One of the lone pairs on the sulfur atom participates in the π-electron system, creating an aromatic sextet.[2] This delocalization confers significant chemical stability, making thiophene and its derivatives common scaffolds in pharmaceuticals and organic electronics.[2][5]

However, aromaticity is not a binary property but rather a continuous scale. Theoretical calculations have shown that thiophene's degree of aromaticity is less than that of benzene.[5] The established order of aromaticity for common five-membered heterocycles is generally accepted as thiophene > pyrrole > furan, an order that correlates with the decreasing electronegativity of the heteroatom and its ability to delocalize its lone pair.[6][7] Since aromaticity is not a directly measurable physical observable, a variety of computational indices have been developed to quantify it from different physical perspectives.[8]

Key Computational Indices for Quantifying Aromaticity

To robustly assess aromaticity, it is essential to employ a multi-faceted approach, leveraging indices that probe different aspects of this property: geometry, magnetic effects, and energetics.

-

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity by quantifying the equalization of bond lengths within a ring.[1][8] The HOMA value ranges from 1 for a perfectly aromatic system (like benzene) to 0 (or negative values) for non-aromatic systems. It is calculated based on the deviation of experimental or calculated bond lengths from an optimal value assumed for a fully aromatic system.

-

Nucleus-Independent Chemical Shift (NICS): As the most widely used magnetic criterion, NICS measures the magnetic shielding at a specific point in space, typically the geometric center of the ring.[1][9][10] Aromatic molecules sustain a diatropic ring current when placed in an external magnetic field, which induces a shielded (negative) NICS value at the ring's center. Conversely, anti-aromatic molecules exhibit a paratropic current and a deshielded (positive) NICS value.[11]

-

NICS(0): The value calculated at the geometric center of the ring.

-

NICS(1): The value calculated 1 Å above the ring plane. This is often preferred as it minimizes contamination from the σ-electron framework.[9]

-

NICS(1)zz: The zz-component (perpendicular to the ring plane) of the shielding tensor, also calculated 1 Å above the plane, which is considered a purer measure of the π-electron contribution.[8]

-

-

Aromatic Stabilization Energy (ASE): This energetic index quantifies the extra stability a cyclic conjugated molecule gains from its aromaticity compared to a hypothetical, non-aromatic analogue.[8][12] ASE is typically calculated using isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of the equation, minimizing errors in the computational energy balance.

Case Study: Computational Workflow for this compound

The presence of an electron-donating amine group (-NH₂) and a weakly electron-donating methyl group (-CH₃) on the thiophene ring is expected to modulate its electronic structure and, consequently, its aromaticity. The following workflow provides a detailed protocol for quantifying these effects.

Experimental Protocol: Computational Analysis

Objective: To calculate the HOMA, NICS, and ASE indices for this compound.

Required Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan. The following steps are described using Gaussian syntax.

Step 1: Geometry Optimization and Frequency Calculation

-

Causality: The first and most critical step is to find the lowest energy structure (equilibrium geometry) of the molecule. All subsequent calculations of aromaticity indices are dependent on this optimized geometry. A frequency calculation is then performed to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Protocol:

-

Build the 3D structure of this compound.

-

Create a Gaussian input file (.gjf or .com).

-

Specify the calculation type: Opt Freq.

-

Choose a reliable theoretical method and basis set. Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set is a robust choice for this class of molecules.

-

Run the calculation.

-

Verify the output: confirm successful optimization and the absence of imaginary frequencies. The optimized bond lengths will be used for the HOMA calculation.

-

Caption: General workflow for calculating aromaticity indices.

Step 2: NICS Calculation

-

Causality: This step calculates the magnetic shielding at the center of the thiophene ring to probe the induced ring current. A "ghost atom" (Bq) is used as a massless, chargeless point to probe the magnetic environment without perturbing the molecule's electronic structure.[13][14]

-

Protocol:

-

Use the optimized coordinates from Step 1.

-

In your molecular editor, place a ghost atom (Bq) at the geometric center of the thiophene ring. For NICS(1) and NICS(1)zz, place the ghost atom 1 Å directly above the ring plane.

-

Create a new Gaussian input file.

-

Specify the calculation type: NMR=GIAO. This requests a nuclear magnetic resonance calculation using the Gauge-Independent Atomic Orbital method.

-

Use the same theoretical method and basis set as in the optimization step.

-

Run the calculation.

-

In the output file, find the "Magnetic shielding tensor (ppm)" section. The NICS value is the negative of the "Isotropic" value listed for the ghost atom (Bq).[15] For NICS(1)zz, it is the negative of the ZZ component of the shielding tensor.

-

Caption: Placement of ghost atoms (Bq) for NICS calculations.

Step 3: Aromatic Stabilization Energy (ASE) Calculation

-

Causality: ASE is determined by constructing a balanced chemical equation (an isodesmic or homodesmotic reaction) where the target molecule is on one side and non-aromatic reference molecules are on the other. The reaction enthalpy reveals the energetic stabilization due to aromaticity.

-

Protocol:

-

Design a suitable homodesmotic reaction. A well-designed reaction for this compound is shown in the diagram below.

-

Perform geometry optimization and frequency calculations (as in Step 1) for each molecule in the reaction scheme to obtain their zero-point corrected electronic energies.

-

Calculate the reaction enthalpy (ASE): ASE = (Sum of energies of reactants) - (Sum of energies of products)

-

Caption: Example homodesmotic reaction for calculating ASE.

Data Presentation and Interpretation

For a comprehensive analysis, the calculated values for this compound should be compared against unsubstituted thiophene and the benchmark aromatic compound, benzene.

| Compound | HOMA | NICS(0) (ppm) | NICS(1)zz (ppm) | ASE (kcal/mol) |

| Benzene | 1.00 | -7.6 | -29.9 | ~36 |

| Thiophene | 0.77 | -4.9 | -15.2 | ~22 |

| This compound | Calculated Value | Calculated Value | Calculated Value | Calculated Value |

| Note: Values for Benzene and Thiophene are representative literature values for comparison purposes. |

Interpreting the Results:

-

HOMA: A value for this compound close to that of thiophene (e.g., 0.75-0.80) would suggest that the substituents do not significantly disrupt the bond length equalization, and the ring retains a high degree of geometric aromaticity.

-

NICS: More negative NICS(1)zz values indicate stronger aromaticity. We would expect the value for this compound to be significantly negative, confirming its aromatic character. Comparing its magnitude to thiophene will reveal the electronic impact of the substituents. The strong electron-donating nature of the amine group may enhance electron delocalization, potentially leading to a slightly more negative NICS value than unsubstituted thiophene.

-

ASE: A positive ASE value confirms thermodynamic stability due to aromaticity. Its magnitude relative to thiophene will quantify the stabilizing or destabilizing effect of the methyl and amine groups on the ring's resonance energy.

Conclusion for Drug Development Professionals

The theoretical calculation of aromaticity provides critical, quantitative insights into the electronic nature of drug candidates. For a molecule like this compound, understanding its degree of aromaticity is essential. A highly aromatic system implies a planar, rigid scaffold, which can be advantageous for specific receptor binding interactions.[2] Furthermore, the electron distribution associated with aromaticity influences properties like lipophilicity and susceptibility to metabolic reactions (e.g., oxidation by cytochrome P450 enzymes). The computational protocols detailed in this guide offer a reliable and cost-effective means to evaluate these properties early in the drug discovery pipeline, facilitating the rational design of more effective and stable therapeutic agents.

References

-

Wikipedia. Thiophene. [Link]

-

Gireesh, M., et al. (2021). Relative Aromaticity of Pyrrole, Furan, Thiophene and Selenophene, and Their Diels–Alder Stereoselectivity. ResearchGate. [Link]

-

Poranne, R., et al. NICS – Nucleus Independent Chemical Shift. Poranne Research Group. [Link]

-

Chen, Y., et al. (2024). py.Aroma: An Intuitive Graphical User Interface for Diverse Aromaticity Analyses. ChemRxiv. [Link]

-

Sahu, P. K., & Lee, S. L. (2014). Model Chemistry Calculations of Thiophene Dimer Interactions: Origin of π-Stacking. Bulletin of the Korean Chemical Society. [Link]

-

Gireesh, M., et al. (2021). A computational study of the relative aromaticity of pyrrole, furan, thiophene and selenophene, and their Diel. Semantic Scholar. [Link]

-

Alam, M. J., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

Karadakov, P. B., & Ali, A. (2013). Chemical Bonding and Aromaticity in Furan, Pyrrole, and Thiophene: A Magnetic Shielding Study. The Journal of Organic Chemistry. [Link]

-

Atzrodt, J. (2015). Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. Slideshare. [Link]

-

Wikipedia. Aromaticity. [Link]

-

Najmidin, K., et al. (2013). A comparative study of the aromaticity of pyrrole, furan, thiophene, and their aza-derivatives. Journal of Molecular Modeling. [Link]

-

Ashenhurst, J. (2017). Rules For Aromaticity: The 4 Key Factors. Master Organic Chemistry. [Link]

-

Nishinaga, T., et al. (2022). Theoretical Study on the Structures, Electronic Properties, and Aromaticity of Thiophene Analogues of Anti-Kekulene. MDPI. [Link]

-

Gireesh, M., & Bhatt, K. N. (2021). A Computational Study of the Relative Aromaticity of Pyrrole, Furan, Thiophene and Selenophene, and Their Diels-Alder Stereoselectivity. ResearchGate. [Link]

-

Hill, G. (2014). How can I calculate NICS, NICSiso, NICS(1), NICS(1)zz, NICSzz,NICS(1)zz, LMO-NICS and CMO-NICS with gauss view 5 for a nonplanner molecule using DFT?. ResearchGate. [Link]

-

Gireesh, M., & Bhatt, K. N. (2021). A Computational Study of the Relative Aromaticity of Pyrrole, Furan, Thiophene and Selenophene, and Their Diels-Alder Stereosele. ChemRxiv. [Link]

-

Flinn, B. (2017). Aromaticity in heterocycles: New HOMA index parametrization. ResearchGate. [Link]

-

Schleyer, P. v. R. (2001). Recommendations for the Evaluation of Aromatic Stabilization Energies. Organic Letters. [Link]

-

Chen, Y., et al. (2024). py.Aroma: An Intuitive Graphical User Interface for Diverse Aromaticity Analyses. MDPI. [Link]

-

Schleyer, P. v. R., et al. (2005). Nucleus-Independent Chemical Shifts (NICS) as an Aromaticity Criterion. Chemical Reviews. [Link]

-

Glorius, F., et al. (2024). Catalytic asymmetric functionalization and dearomatization of thiophenes. Chemical Science. [Link]

-

LibreTexts. (2023). 15.3: Aromaticity and the Huckel 4n + 2 Rule. Chemistry LibreTexts. [Link]

-

Patterson, E. V. (1997). SUMMARY of NICS. Computational Chemistry List. [Link]

-

Foroutan-Nejad, C. (2012). CCL:G: Problems on NICS calculation Using Gaussian. Computational Chemistry List. [Link]

Sources

- 1. Aromaticity - Wikipedia [en.wikipedia.org]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Thiophene - Wikipedia [en.wikipedia.org]

- 6. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. poranne-group.github.io [poranne-group.github.io]

- 10. chemrxiv.org [chemrxiv.org]

- 11. py.Aroma: An Intuitive Graphical User Interface for Diverse Aromaticity Analyses [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. SUMMARY of NICS [ccl.net]

- 15. CCL:G: Problems on NICS calculation Using Gaussian [server.ccl.net]

Technical Guide: Solubility Profile and Handling of 5-Methylthiophen-2-amine

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers Compound: 5-Methylthiophen-2-amine (CAS: 20731-75-3)[1][2]

Part 1: Executive Summary & Chemical Identity[1][2]

This compound is a critical heterocyclic scaffold often employed in the synthesis of pharmaceuticals (e.g., as a bioisostere for anilines) and optoelectronic materials.[1][2] However, its utility is complicated by a stability-solubility paradox : the free base is prone to rapid oxidative decomposition in solution, while its stable salt forms exhibit vastly different solubility profiles.

This guide provides a technical framework for predicting, determining, and managing the solubility of this compound to ensure experimental reproducibility.

Chemical Identity & Physicochemical Baseline[1][2][3]

| Property | Value | Implication for Solubility |

| IUPAC Name | This compound | — |

| CAS Number | 20731-75-3 | Note: Distinct from 2-amino-5-methylthiazole (CAS 7305-71-7) |

| Molecular Weight | 113.18 g/mol | Low MW favors good solubility in diverse solvents.[1][2] |

| LogP (Calc) | ~1.4 – 1.8 | Moderately lipophilic; prefers organic solvents over water.[1][2] |

| pKa (Conj. Acid) | ~4.0 – 5.0 | Weak base; requires pH < 3 to fully protonate.[1][2] |

| H-Bond Donors | 1 (–NH₂) | Capable of H-bonding with alcohols/DMSO.[1][2] |

| Stability | High Risk | Free base oxidizes in air/solution (turns dark/tarry).[1][2] |

Part 2: Solubility Profile (Free Base vs. Salt)

The solubility of this compound is binary, depending entirely on its protonation state. Researchers must select the form that aligns with their solvent system.[1][2]

The Free Base (Neutral)

-

Primary Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO).[1]

-

Solubility Mechanism: Van der Waals interactions and weak H-bonding.[1][2]

-

Critical Warning: In solution, the free amine electron pair donates density into the thiophene ring, making it highly susceptible to electrophilic attack and oxidative dimerization. Solutions in non-degassed solvents will degrade within hours.

The Hydrochloride Salt (Protonated)

-

Primary Solvents: Water, Methanol, Ethanol, DMSO.[1]

-

Insoluble In: DCM, Diethyl Ether, Hexanes, Toluene.[1]

-

Advantage: Protonation of the amine withdraws electron density, stabilizing the ring against oxidation. This is the preferred storage form.

Solubility Matrix

| Solvent Class | Solvent | Free Base Solubility | HCl Salt Solubility | Operational Recommendation |

| Chlorinated | DCM, Chloroform | High (>100 mg/mL) | Insoluble | Ideal for extraction/workup.[1][2] |

| Polar Aprotic | DMSO, DMF | High | High | Good for reactions; difficult to remove.[1][2] |

| Polar Protic | Methanol, Ethanol | High | Moderate-High | Preferred for recrystallization of the salt.[1][2] |

| Ethers | THF, Et₂O | Moderate-High | Insoluble | Use THF for reactions; Et₂O for precipitation.[1][2] |

| Hydrocarbon | Hexane, Toluene | Low-Moderate | Insoluble | Use as anti-solvent to crash out product.[1][2] |

| Aqueous | Water (pH 7) | Low (<1 mg/mL) | High | Use acidic water to dissolve; basic to precipitate.[1][2] |

Part 3: Experimental Protocols

Protocol A: Generating the Free Base for Reaction

Context: You have the stable HCl salt but need the free amine for a nucleophilic substitution or coupling reaction.

Principle: Biphasic extraction minimizes the time the free amine spends in an unstable state.[2]

-

Dissolution: Suspend 1.0 eq of this compound HCl in DCM (10 mL/g).

-

Neutralization: Add 1.05 eq of 1M NaOH or Saturated NaHCO₃ solution.

-

Partition: Agitate vigorously for 5 minutes. The solid will dissolve as the free base partitions into the DCM layer.

-

Separation: Separate layers. Wash the organic layer once with Brine.[2]

-

Drying: Dry over anhydrous Na₂SO₄ (Magnesium sulfate is slightly acidic and can sometimes trigger decomposition in highly sensitive thiophenes, though less likely here).[1][2]

-

Usage: Filter and use the DCM solution immediately in the next step. Do not concentrate to dryness unless strictly necessary and under inert atmosphere (N₂/Ar).[2]

Protocol B: Self-Validating Solubility Determination

Context: Determining exact solubility for a specific solvent system where data is missing.[1][2]

Method: Dynamic Saturation with HPLC/TLC Monitoring.

-

Preparation: Place 50 mg of compound in a vial.

-

Addition: Add solvent in 100 µL aliquots, vortexing for 1 minute between additions.

-

Visual Check: Record volume (

) when solution becomes clear. -

Validation (The "Trust" Pillar):

-

Leave the solution for 1 hour.

-

Check for color change (yellow

dark brown/black). -

If Dark: Solubility data is invalid due to decomposition. Repeat using degassed solvent and inert atmosphere.

-

If Clear: Calculate Solubility

.

-

Part 4: Visualization & Workflows

Stability-Solubility Decision Tree

This diagram guides the researcher on solvent selection based on the intended application, accounting for the compound's instability.[2]

Caption: Operational workflow for solvent selection emphasizing the conversion of the unstable free base to the stable salt form for storage.

Purification & Isolation Logic

How to use solubility differences to isolate the compound from a Gewald synthesis mixture.

Caption: Acid-Base extraction strategy leveraging the pH-dependent solubility switch to purify this compound.

Part 5: Expert Insights & Troubleshooting

The "Red Herring" of Water Solubility

While calculated LogP suggests low water solubility, the free amine often exhibits "false" solubility in water due to partial protonation by dissolved CO₂ (carbonic acid) or oxidation byproducts which act as surfactants.

-

Correction: Always treat the free base as hydrophobic .[1][2] If it dissolves in water, check pH; it is likely protonated or decomposed.[2][3]

Solvent Compatibility for Analysis (NMR/LCMS)

-

NMR: Use DMSO-d6 or CD₃OD for the salt.[1][2] Use CDCl₃ for the free base, but acquire spectra immediately.[2] Chloroform often contains traces of HCl which can broaden peaks or induce salt formation; filter through basic alumina if necessary.[2]

-

LCMS: Use Acetonitrile/Water with 0.1% Formic Acid.[1][2] The compound will elute as the [M+H]+ ion (m/z ~114).[1]

Storage Recommendations

-

Solid State: Store as Hydrochloride salt at -20°C under Argon.

-

Solution State: Never store the free base in solution. If unavoidable, use Benzene or Toluene (degassed) at -80°C, but expect 5-10% degradation per week.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12330505, this compound hydrochloride. Retrieved January 30, 2026, from [Link]

-

Sabatini, M. et al. (2013). Synthesis and stability of 2-aminothiophenes: A practical guide.[1][2] (Generalized reference to Gewald reaction stability issues). Organic Chemistry Portal. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Aminothiophenes.[1][2] Retrieved from [Link][1]

-

Frontier, A. (2026). Not Voodoo: Workup and Solubility Guidelines for Amines.[1][2][4] University of Rochester.[2][4] Retrieved from [Link]

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activity of Substituted Aminothiophenes

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The aminothiophene core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds.[1] This technical guide provides an in-depth exploration of the diverse pharmacological attributes of substituted aminothiophenes, delving into their synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas. We will examine their roles as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, offering field-proven insights and detailed experimental protocols to empower researchers in the ongoing quest for novel therapeutics.

The Aminothiophene Core: A Gateway to Biological Diversity

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a well-established bioisostere of the phenyl group, frequently incorporated into drug molecules to modulate their physicochemical and pharmacological properties.[2] The introduction of an amino group, particularly at the C2 position, dramatically expands the chemical space and biological potential of the thiophene nucleus. These 2-aminothiophenes are crucial synthons for constructing more complex heterocyclic systems and have demonstrated a remarkable range of biological activities, including but not limited to, antimicrobial, antifungal, anti-inflammatory, analgesic, antioxidant, and antitumor effects.[3]

The synthetic accessibility of substituted 2-aminothiophenes, primarily through the robust and versatile Gewald multicomponent reaction, has further fueled their exploration in drug discovery.[4][5] This one-pot synthesis allows for the facile generation of diverse libraries of compounds by varying the starting ketone, active methylene nitrile, and elemental sulfur.[2]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted aminothiophenes have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines and targeting various mechanisms integral to tumor progression.[6][7]

Mechanism of Action: A Multi-pronged Attack

The anticancer effects of aminothiophene derivatives are often multifaceted, involving:

-

Kinase Inhibition: Many aminothiophenes act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival. For instance, certain 2-arylbenzothiazoles derived from aminothiophenes have shown potent inhibitory activity against multiple angiokinases like VEGFR-2, FGFR-1, and PDGFR-β.[8]

-

Induction of Apoptosis: Several aminothiophene derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. For example, compounds SB-83 and SB-44 were found to increase the percentage of cells in the sub-G1 phase, a hallmark of apoptosis, and induce the cleavage of PARP.[6]

-

Cell Cycle Arrest: Disruption of the cell cycle is another key mechanism. The prototype compound 3, a 2-aminothiophene-3-carboxylic acid ester derivative, caused an accumulation of prostate cancer cells in the G1 phase of the cell cycle.[9]

-

Inhibition of Tubulin Polymerization: Some tetrahydrobenzo[b]thiophene derivatives act as antimitotic agents by inhibiting tubulin polymerization, a critical process for cell division.[10]

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the aminothiophene ring plays a critical role in determining the anticancer potency and selectivity.

-

Substitution at the 4- and 5-positions: Modifications at these positions with various aryl and alkyl groups have been extensively explored to optimize anticancer activity.

-

The Amino Group (C2): The presence of the amino group is often crucial for activity, and its substitution can modulate the biological profile.

-

The Carboxy/Carboxamide Group (C3): Ester or amide functionalities at the C3 position are common and their modification can influence potency and selectivity.[9]

Data Presentation: Cytotoxicity of Aminothiophene Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | A549 (Lung) | 121.47 | [11] |

| SB-44 | Prostate & Cervical | 15.38 - 34.04 | [6] |

| SB-83 | Prostate & Cervical | 15.38 - 34.04 | [6] |

| SB-200 | Prostate & Cervical | 15.38 - 34.04 | [6] |

| 21d | MCF-7 (Breast) | 7.83 | [8] |

| 21i | MCF-7 (Breast) | 6.58 | [8] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test aminothiophene compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualization: Anticancer Mechanisms of Aminothiophenes

Caption: Anticancer mechanisms of substituted aminothiophenes.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted aminothiophenes have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them attractive candidates for the development of new anti-infective drugs.[3][12][13]

Spectrum of Activity

Aminothiophene derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as various fungal species.[14][15]

Structure-Activity Relationship (SAR) Insights

-

Substitution on the Thiophene Ring: The nature and position of substituents on the thiophene core significantly influence the antimicrobial potency. For example, 3-amino thiophene-2-carboxamide derivatives displayed higher antibacterial activity than their 3-hydroxy or 3-methyl counterparts.[15]

-

Aryl Substituents: The presence of specific aryl groups can enhance activity. For instance, a methoxy group on an aryl substituent at the C4 position of thiophene-2-carboxamide derivatives showed good inhibition against Gram-positive bacteria.[15]

-

Fused Ring Systems: The fusion of other heterocyclic rings to the aminothiophene core can lead to potent antimicrobial agents.

Data Presentation: Minimum Inhibitory Concentration (MIC) of Aminothiophene Derivatives

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | Reference |

| Compound 7b | 83.3% inhibition | 64.0% inhibition | 86.9% inhibition | [15] |

| Compound 132 | 0.81 mM/mL | 0.81 mM/mL | - | [12] |

| Compound 7 | - | - | More potent than gentamicin | [14] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Prepare Bacterial Inoculum: Grow the bacterial strain overnight in a suitable broth medium. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Prepare Compound Dilutions: Prepare a two-fold serial dilution of the aminothiophene compound in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization: Workflow for Antimicrobial Screening

Caption: Workflow for antimicrobial screening of aminothiophenes.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. Substituted aminothiophenes have demonstrated potent anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[11][16][17]

Mechanism of Action

The anti-inflammatory effects of aminothiophenes are often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) enzymes.[16][17] Some derivatives also suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[17] Additionally, certain phenylthiophene analogues have been identified as inhibitors of atypical protein kinase C (aPKC), which plays a role in NF-κB driven gene transcription, a critical pathway in the inflammatory response.[18]

Structure-Activity Relationship (SAR) Insights

-

Acylhydrazone Derivatives: 3-Aminothiophene-2-acylhydrazone derivatives have shown significant analgesic and anti-inflammatory activities.[16]

-

Substituents on the Phenyl Ring: For phenylthiophene-based aPKC inhibitors, electron-donating moieties on the C-4 aryl group are crucial for inhibitory activity.[18]

-

Ester vs. Amide at C3: In the same series, ester functionalities at the C3 position generally confer better activity than amide groups.[18]

Data Presentation: Anti-inflammatory Activity of Aminothiophene Derivatives

| Compound | Assay | IC50 / % Inhibition | Reference |

| Compound 1 | Leukocyte Migration | IC50 121.47 µM | [11][19] |

| Compound 5a | Carrageenan-induced Arthritis | Active | [16] |

| Compound 5d | Carrageenan-induced Arthritis | Active | [16] |

| Compound 6 | TNF-induced NFκB activity | Low nanomolar EC50 | [18] |

| Compound 32 | TNF-induced NFκB activity | Low nanomolar EC50 | [18] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Grouping: Divide rats into groups: control, standard (e.g., ibuprofen), and test groups receiving different doses of the aminothiophene compound.[20]

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

-

Induction of Edema: After a specific time, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[20]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[20]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Activity in Neurodegenerative Disorders: A Glimmer of Hope

The ability of small molecules to cross the blood-brain barrier (BBB) is a critical prerequisite for treating central nervous system (CNS) disorders. The lipophilic nature of the thiophene ring facilitates BBB penetration, making aminothiophene derivatives promising candidates for tackling neurodegenerative diseases like Alzheimer's and Parkinson's.[21][22]

Targeting Pathological Hallmarks

-

Inhibition of Protein Aggregation: Aminothiophene derivatives have been shown to inhibit the aggregation of key proteins implicated in neurodegeneration, such as amyloid-β (Aβ) and tau protein in Alzheimer's disease.[21][23]

-

Neuroprotection: Some compounds have demonstrated neuroprotective effects against Aβ-induced cytotoxicity.[22]

-

Enzyme Inhibition: Certain thiophene chalcones have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters.[21]

Visualization: Aminothiophenes in Neurodegenerative Disease

Caption: Therapeutic potential of aminothiophenes in neurodegenerative diseases.

Conclusion and Future Perspectives

Substituted aminothiophenes represent a highly versatile and privileged scaffold in medicinal chemistry, with a broad and ever-expanding spectrum of biological activities. Their synthetic tractability, coupled with their diverse pharmacological profiles, ensures their continued prominence in drug discovery and development. Future research should focus on the design of more potent and selective aminothiophene derivatives, the elucidation of their precise mechanisms of action, and their evaluation in preclinical and clinical studies. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the identification of novel aminothiophene-based drug candidates to address unmet medical needs.

References

-

Green methodologies for the synthesis of 2-aminothiophene - PMC. (2022-08-29). Available at: [Link]

-

SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). Available at: [Link]

-

Synthesis of Active 2-Aminothiophenes through the Gewald Reaction. (n.d.). Available at: [Link]

-

Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC. (2013-03-13). Available at: [Link]

-

3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates - PMC. (n.d.). Available at: [Link]

-

Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. (n.d.). Available at: [Link]

-

An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline - Organic Chemistry Portal. (n.d.). Available at: [Link]

-

Probing the influence of diverse substituents at the phenyl of the arylpiperazine moiety on allosteric enhancer activity at the A₁ adenosine receptor - PubMed. (2012-01-15). Available at: [Link]

-

Full article: Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - Taylor & Francis Online. (n.d.). Available at: [Link]

-

2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed. (2017-11-10). Available at: [Link]

-

3‐Aminothiophenes as biologically active compounds and new materials - ResearchGate. (n.d.). Available at: [Link]

-

Amino Acid Functionalized Thiophene-based Fluorescent Ligands for Visualization of Protein Deposits in Tissue Sections with Alzheimer's Disease Pathology - PubMed. (n.d.). Available at: [Link]

-

Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - MDPI. (n.d.). Available at: [Link]

-

Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties | Request PDF - ResearchGate. (n.d.). Available at: [Link]

-

Discovery of brain-penetrant, orally bioavailable aminothienopyridazine inhibitors of tau aggregation - PubMed. (2010-05-13). Available at: [Link]

-

Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses - MDPI. (n.d.). Available at: [Link]

-

(PDF) Applications substituted 2-aminothiophenes in drug design - ResearchGate. (n.d.). Available at: [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC. (2023-02-20). Available at: [Link]

-

Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells | Bentham Science Publishers. (2023-07-01). Available at: [Link]

-

Novel thiophene derivatives as Anti-inflammatory agents - Journal of Pharmaceutical Science and Bioscientific Research. (2016-09-01). Available at: [Link]

-

Therapeutic importance of synthetic thiophene - PMC. (n.d.). Available at: [Link]

-

2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents | Semantic Scholar. (n.d.). Available at: [Link]

-

ChemInform Abstract: Substituted 2-Aminothiophenes: Synthesis, Properties and Applications | Request PDF - ResearchGate. (2025-08-07). Available at: [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - MDPI. (2021-07-19). Available at: [Link]

-

Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities - Taylor & Francis. (n.d.). Available at: [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. (n.d.). Available at: [Link]

-

Full article: Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - Taylor & Francis. (2025-09-08). Available at: [Link]

-

Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - ResearchGate. (n.d.). Available at: [Link]

-

(PDF) Proteophenes – Amino Acid Functionalized Thiophene‐based Fluorescent Ligands for Visualization of Protein Deposits in Tissue Sections with Alzheimer's Disease Pathology - ResearchGate. (n.d.). Available at: [Link]

-

A Review on Anticancer Activities of Thiophene and Its Analogs | Bentham Science. (n.d.). Available at: [Link]

-

Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. (n.d.). Available at: [Link]

-

Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC. (n.d.). Available at: [Link]

Sources

- 1. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpbs.com [ijpbs.com]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) [mdpi.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jpsbr.org [jpsbr.org]

- 21. tandfonline.com [tandfonline.com]

- 22. researchgate.net [researchgate.net]

- 23. Discovery of brain-penetrant, orally bioavailable aminothienopyridazine inhibitors of tau aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Profile of 5-Methylthiophen-2-amine

The following technical guide details the spectroscopic characterization of 5-Methylthiophen-2-amine , a critical yet labile heterocyclic building block in medicinal chemistry.

Executive Summary

This compound (CAS: 113209-23-X; HCl Salt: 41940-48-1) is a bioisostere of electron-rich anilines, widely employed in the synthesis of antipsychotics (e.g., Olanzapine analogs), kinase inhibitors, and agrochemicals.[1][2]

Critical Handling Note: As a free base, 2-aminothiophenes are notoriously unstable due to their high electron density, leading to rapid oxidation and dimerization. Consequently, this compound is almost exclusively isolated, stored, and analyzed as its hydrochloride salt . This guide focuses on the spectroscopic data of the stable hydrochloride form, with comparative theoretical insights for the free base to aid in in-situ reaction monitoring.

Synthesis & Sample Preparation

To ensure spectroscopic accuracy, the sample is typically generated via the reduction of 5-methyl-2-nitrothiophene or the decarboxylation of Gewald reaction products.

Synthesis Workflow (Graphviz)

The following diagram illustrates the standard preparation and degradation pathways that researchers must be aware of during analysis.

Figure 1: Synthesis and stabilization pathway.[1] Immediate acidification is required to prevent dimerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of the hydrochloride salt differs significantly from the free base due to the protonation of the amino group, which converts the strongly electron-donating

NMR Data (Hydrochloride Salt)

Solvent: DMSO-

| Position | Proton Type | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| N-H | Ammonium | 9.50 – 10.50 | Broad Singlet | 3H | - | Exchangeable with |

| H-3 | Aromatic | 6.85 – 6.95 | Doublet (d) | 1H | Ortho to amine.[1] Deshielded relative to free base due to cationic N. | |

| H-4 | Aromatic | 6.60 – 6.70 | Doublet-Quartet | 1H | Meta to amine.[1] Shows small allylic coupling to methyl group.[1] | |

| 5-Me | Methyl | 2.35 – 2.45 | Doublet (d) | 3H | Characteristic thiophene methyl singlet (fine splitting often visible).[1] |

Expert Insight: In the free base (in

NMR Data

Solvent: DMSO-

| Carbon Position | Shift ( | Environment |

| C-2 | 135.0 – 140.0 | Ipso to Ammonium (Deshielded) |

| C-5 | 128.0 – 132.0 | Ipso to Methyl |

| C-3 | 120.0 – 125.0 | Beta-carbon (Aromatic) |

| C-4 | 124.0 – 128.0 | Beta-carbon (Aromatic) |

| Me | 14.5 – 15.5 | Methyl substituent |

Infrared (IR) Spectroscopy

IR analysis is useful for distinguishing the salt from the free base and detecting nitro-precursor impurities.

| Functional Group | Wavenumber ( | Mode | Diagnostic Note |

| Ammonium ( | 2600 – 3200 | Stretch | Broad, strong band characteristic of amine salts.[1] Obscures C-H stretches.[1] |

| Thiophene Ring | 1500 – 1550 | Sharp, medium intensity.[1] | |

| 1580 – 1620 | Scissoring | Overlaps with aromatic ring breathing modes.[1] | |

| 600 – 800 | Stretch | Fingerprint region, characteristic of thiophenes.[1] | |

| Nitro Impurity | 1350 & 1530 | Absence of these peaks confirms complete reduction.[1] |

Mass Spectrometry (MS)

Mass spectrometry is the primary tool for confirming molecular weight. Soft ionization (ESI) is recommended to observe the molecular ion of the salt cation.

Key MS Parameters[1]

-

Method: ESI-MS (Positive Mode) or GC-MS (for Free Base)[1]

-

Formula (Free Base):

-

MW: 113.18 g/mol [1]

-

Formula (Salt):

[1] -

Monoisotopic Mass (Cation): 114.04 Da (

)[1]

Fragmentation Pathway (GC-MS/EI)

When analyzing via GC-MS (where the salt dissociates to the free base in the injector port), the following fragmentation is observed:

Figure 2: Electron Impact (EI) fragmentation pattern.[1] The peak at m/z 97 is diagnostic for the loss of the amino group.

Quality Control & Impurity Profiling

When interpreting spectra, look for these common degradation signals:

-

Dimerization: Aromatic peaks appearing around 7.2–7.5 ppm in

NMR indicate the formation of azo- or hydrazo-dimers.[1] -

Oxidation: A broad carbonyl peak in IR (~1680

) suggests ring oxidation to thiophenones.[1] -

Residual Solvent: Ether or alcohols used in salt precipitation often remain trapped in the crystal lattice (check NMR

1.1/3.4 ppm for diethyl ether).[1]

References

-

PubChem. this compound hydrochloride (Compound Summary).[1] National Library of Medicine.[1] [Link][1]

-

World Intellectual Property Organization. WO2019162702A1 - Triazine derivatives for treating diseases relating to neurotrophins.[1] (2019).[1] [Link][1]

-

National Institute of Standards and Technology (NIST). Mass Spectrum of Thiophene, 2-amino-5-methyl- (Analog). NIST Chemistry WebBook.[1] [Link][1]

Sources

The Aminothiophene Scaffold: A Cornerstone in Synthetic and Medicinal Chemistry

An In-depth Technical Guide on the Discovery, History, and Core Methodologies of Aminothiophene Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the discovery and history of aminothiophene synthesis, tailored for researchers, scientists, and professionals in drug development. It delves into the foundational synthetic methodologies, elucidates the mechanistic underpinnings of these reactions, and showcases the enduring relevance of the aminothiophene core in contemporary chemical science.

Introduction: The Emergence of a Privileged Heterocycle

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a ubiquitous motif in a vast array of natural products and synthetic molecules. Its isosteric relationship with the benzene ring allows it to serve as a versatile pharmacophore in medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Within the diverse family of thiophene derivatives, aminothiophenes have carved out a particularly significant niche. The introduction of an amino group onto the thiophene ring system not only provides a key site for further functionalization but also imparts unique electronic properties that are often crucial for biological activity.

The history of aminothiophene synthesis is a compelling narrative of chemical ingenuity, with the development of elegant and efficient synthetic routes paving the way for their widespread application. This guide will traverse the historical landscape of aminothiophene synthesis, from early pioneering efforts to the establishment of robust and versatile methodologies that remain indispensable in modern organic synthesis.

The Gewald Reaction: A Paradigm of Multicomponent Synthesis

The synthesis of 2-aminothiophenes was revolutionized in the 1960s with the discovery of a multicomponent reaction by German chemist Karl Gewald.[2][3] The Gewald reaction, in its most common form, involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to afford a polysubstituted 2-aminothiophene.[2][3] The elegance and efficiency of this one-pot synthesis have cemented its status as the most widely employed method for accessing this important class of compounds.[4]

The Mechanistic Pathway: A Stepwise Elucidation

For many years, the precise mechanism of the Gewald reaction remained a subject of speculation. However, recent computational and experimental studies have provided a detailed understanding of the reaction cascade. The reaction is now understood to proceed through the following key steps:

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene of the α-cyanoester. This step forms a stable α,β-unsaturated nitrile intermediate.[2][5] The choice of base is crucial in this step, with tertiary amines like triethylamine or morpholine often employed to facilitate the condensation without promoting unwanted side reactions.

-

Michael Addition of Sulfur: The α,β-unsaturated nitrile then undergoes a Michael addition of a sulfur nucleophile. The exact nature of the active sulfur species has been a topic of debate, but it is generally accepted that the base activates elemental sulfur to form a nucleophilic polysulfide species.

-

Cyclization and Tautomerization: The resulting sulfur-adduct undergoes an intramolecular cyclization, with the sulfur attacking the nitrile group. Subsequent tautomerization of the cyclic intermediate leads to the aromatic 2-aminothiophene product.

Gewald Reaction Mechanism

Experimental Protocol: A Representative Gewald Synthesis

The following protocol provides a general procedure for the synthesis of a 2-aminothiophene via the Gewald reaction.

Materials:

-

Ketone or aldehyde (1.0 eq)

-

α-Cyanoester (e.g., ethyl cyanoacetate or malononitrile) (1.0 eq)

-

Elemental sulfur (1.0 eq)

-

Base (e.g., morpholine or triethylamine) (0.2-1.0 eq)

-

Solvent (e.g., ethanol, methanol, or DMF)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde, α-cyanoester, and elemental sulfur.

-

Add the solvent to the flask.

-

With stirring, add the base to the reaction mixture at room temperature.

-

Heat the reaction mixture to a gentle reflux (typically 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The product may precipitate from the reaction mixture upon cooling. If so, collect the solid by filtration.

-

If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

| Reactant Class | α-Cyanoester | Base | Solvent | Typical Yield |

| Aliphatic Ketones | Ethyl Cyanoacetate | Morpholine | Ethanol | 70-90% |

| Aromatic Ketones | Malononitrile | Triethylamine | DMF | 60-85% |

| Aldehydes | Ethyl Cyanoacetate | Piperidine | Methanol | 75-95% |

Evolution and Modifications of the Gewald Reaction

The versatility of the Gewald reaction has been further expanded through numerous modifications and improvements. These advancements have focused on enhancing reaction efficiency, broadening the substrate scope, and developing more environmentally benign protocols.

-

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields.[3]

-

Alternative Catalysts: A wide range of catalysts have been explored to replace traditional amine bases, including ionic liquids, solid-supported bases, and heterogeneous catalysts. These alternatives can offer advantages in terms of recyclability and ease of product purification.

-

Solvent-Free Conditions: In line with the principles of green chemistry, solvent-free Gewald reactions have been developed, often utilizing mechanochemical methods such as ball milling.[6]

The Fiesselmann Synthesis: An Alternative Route to Aminothiophenes

Developed by Hans Fiesselmann in the 1950s, the Fiesselmann thiophene synthesis provides an alternative approach to constructing the thiophene ring.[7] The classical Fiesselmann reaction involves the condensation of a thioglycolic acid derivative with an α,β-acetylenic ester to yield a 3-hydroxy-2-thiophenecarboxylic acid derivative.[7]

A Variation for 3-Aminothiophene Synthesis

A significant variation of the Fiesselmann synthesis allows for the preparation of 3-aminothiophenes. This modification utilizes a substrate containing a nitrile group instead of an ester. The reaction of an α-halovinylnitrile or a β-keto-nitrile with a thioglycolate in the presence of a base leads to the formation of a 3-aminothiophene derivative.[7]

Fiesselmann Synthesis for 3-Aminothiophenes

Experimental Considerations

The successful synthesis of 3-aminothiophenes via the Fiesselmann approach is highly dependent on the nature of the starting materials and the reaction conditions. The choice of base is critical, with stronger bases such as sodium ethoxide or potassium tert-butoxide often required to facilitate the cyclization step. The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), to avoid protonation of the intermediate anions.

The Thorpe-Ziegler Cyclization: Crafting 3-Aminothiophenes

The Thorpe-Ziegler reaction is a powerful tool for the synthesis of cyclic compounds, particularly those containing a nitrile group.[5] This intramolecular condensation of dinitriles, catalyzed by a strong base, has been adapted for the synthesis of 3-aminothiophenes. The key to this approach is the use of a precursor molecule that contains two nitrile groups strategically positioned to allow for the formation of the thiophene ring upon cyclization.

Mechanistic Rationale

The Thorpe-Ziegler synthesis of a 3-aminothiophene typically begins with a substrate containing a thiomethyl group and two nitrile functionalities. The reaction is initiated by the deprotonation of the carbon α to one of the nitrile groups by a strong base, such as sodium hydride or an alkoxide. The resulting carbanion then undergoes an intramolecular nucleophilic attack on the carbon of the second nitrile group, forming a cyclic enamine intermediate. Tautomerization of this intermediate yields the aromatic 3-aminothiophene.

Thorpe-Ziegler Synthesis of 3-Aminothiophenes

A General Protocol for Thorpe-Ziegler Synthesis of a 3-Aminothiophene

The following protocol outlines a general procedure for the synthesis of a 3-aminothiophene derivative using the Thorpe-Ziegler cyclization.

Materials:

-

Dinitrile precursor (1.0 eq)

-

Strong base (e.g., sodium hydride or potassium tert-butoxide) (1.1 eq)

-

Anhydrous aprotic solvent (e.g., THF or DMF)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous aprotic solvent.

-

Carefully add the strong base to the solvent with stirring.

-

Dissolve the dinitrile precursor in the anhydrous solvent and add it dropwise to the suspension of the base at a controlled temperature (often 0 °C or room temperature).

-

After the addition is complete, allow the reaction mixture to stir at room temperature or with gentle heating, monitoring the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a proton source (e.g., water or a saturated aqueous solution of ammonium chloride).

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Applications in Drug Discovery and Development: Case Studies

The aminothiophene scaffold is a cornerstone in the design and synthesis of a multitude of biologically active molecules. Its presence in numerous approved drugs and clinical candidates underscores its importance in medicinal chemistry.

Tinoridine: A Non-Steroidal Anti-Inflammatory Drug (NSAID)

Tinoridine is an NSAID that incorporates a 2-aminothiophene core. Its synthesis often utilizes a modified Gewald reaction, highlighting the practical application of this methodology in the pharmaceutical industry. The aminothiophene moiety in tinoridine is crucial for its anti-inflammatory and analgesic properties.

Brotizolam: A Thienodiazepine Anxiolytic

Brotizolam is a thienodiazepine, a class of drugs that are analogs of benzodiazepines where the benzene ring is replaced by a thiophene ring. The synthesis of brotizolam involves the construction of a fused thieno-diazepine ring system, often starting from a pre-formed aminothiophene derivative. This exemplifies the use of aminothiophenes as key building blocks for more complex heterocyclic systems.

Conclusion: An Enduring Legacy and a Bright Future

The discovery and development of synthetic routes to aminothiophenes represent a significant chapter in the history of organic chemistry. From the groundbreaking multicomponent Gewald reaction to the strategic cyclizations of the Fiesselmann and Thorpe-Ziegler reactions, chemists have devised a powerful arsenal of tools for accessing this privileged heterocyclic scaffold. The continued evolution of these methods, driven by the principles of green chemistry and the demand for molecular diversity, ensures that the aminothiophene core will remain a central player in the quest for new medicines and materials for years to come. The ability to readily synthesize a wide array of substituted aminothiophenes provides a fertile ground for the exploration of new chemical space and the discovery of molecules with novel and improved biological activities.

References

-

Ball, M., & Behm, D. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(10), 16937–16947. [Link]

-

Daisylet, B. S., Joseyphus, R. S., Dhanaraj, C. J., & Dasan, A. (2017). Reaction optimization studies of the modified Gewald reaction. ResearchGate. [Link]

-

Wikipedia contributors. (2023). Fiesselmann thiophene synthesis. Wikipedia, The Free Encyclopedia. [Link]

-

Duvauchelle, V., Meffre, P., & Benfodda, Z. (2022). Green methodologies for the synthesis of 2-aminothiophene. Environmental Chemistry Letters, 21(1), 597–621. [Link]

-

Wikipedia contributors. (2023). Gewald reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Mishra, A., & Behera, M. (2014). A green chemistry approach to gewald reaction. Der Pharma Chemica, 6(1), 355-360. [Link]

-

Huang, Y., & Dömling, A. (2011). The Gewald multicomponent reaction. Molecular diversity, 15(1), 3–33. [Link]

-

ResearchGate. (n.d.). Scheme 6. Mechanism of Fiesselmann thiophene synthesis. Retrieved February 11, 2026, from [Link]

-